Piperazine-2-carbonitrile dihydrochloride

Vue d'ensemble

Description

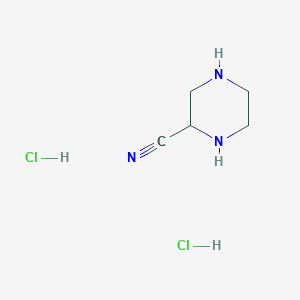

Piperazine-2-carbonitrile dihydrochloride is a compound with the molecular formula C5H11Cl2N3 . It is an anti-nematodal agent effective against intestinal nematodes .

Synthesis Analysis

The synthesis of piperazine compounds involves catalytic processes, including intermolecular and intramolecular cyclization . The methods used for piperazine synthesis compare two groups of catalytic processes: intermolecular and intramolecular cyclization .Molecular Structure Analysis

The molecular weight of Piperazine-2-carbonitrile dihydrochloride is 184.06 g/mol . The InChI code is 1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H and the InChI key is BYUCWQZNBFCREC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Piperazine-2-carbonitrile dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid at room temperature . The exact mass is 183.0330028 g/mol and the monoisotopic mass is also 183.0330028 g/mol .Applications De Recherche Scientifique

Biocatalysis

In the field of biocatalysis , Piperazine-2-carbonitrile dihydrochloride plays a role in the production of enantiopure compounds. A study demonstrated the use of a semipurified aminopeptidase from Aspergillus oryzae for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid . This process benefits from the high regio-, chemo-, and stereoselectivities of biocatalytic transformations, often carried out in pure water, making it environmentally friendly and cost-effective.

Organic Synthesis

Organic synthesis: utilizes Piperazine-2-carbonitrile dihydrochloride in the C–H functionalization of piperazines. This is crucial for the structural diversity of piperazine-containing drugs, as it allows for the functionalization at the C2 position, leading to the synthesis of α-heteroarylated piperazines . Such advancements in synthetic methodologies expand the toolbox for drug discovery and medicinal chemistry research.

Pharmaceuticals

In pharmaceuticals , the piperazine moiety found in Piperazine-2-carbonitrile dihydrochloride is frequently used in drugs due to its impact on the physicochemical properties of molecules. It serves as a basic and hydrophilic group to optimize pharmacokinetic properties or as a scaffold to arrange pharmacophoric groups for interaction with target macromolecules .

Chemical Engineering

Chemical engineering: applications of Piperazine-2-carbonitrile dihydrochloride include its use in process intensification and biocatalyst immobilization. The compound’s stability and reactivity under various conditions make it suitable for continuous flow processes, significantly increasing productivity and allowing for operations exceeding 24 hours without affecting the reaction yield .

Materials Science

In materials science , Piperazine-2-carbonitrile dihydrochloride can be involved in the synthesis of new materials, especially polymers and resins. Its reactivity with various chemical groups allows for the creation of novel materials with specific properties for industrial applications .

Environmental Science

Lastly, in environmental science , Piperazine-2-carbonitrile dihydrochloride may be used in the development of environmentally benign synthesis processes. Its ability to undergo reactions in aqueous solutions without the need for harmful solvents aligns with the principles of green chemistry, contributing to sustainable practices .

Mécanisme D'action

Target of Action

Piperazine-2-carbonitrile dihydrochloride is a derivative of piperazine, which is known to have anthelmintic properties . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine, a related compound, is known to act as a gaba receptor agonist . This suggests that Piperazine-2-carbonitrile dihydrochloride might interact with its targets in a similar manner, leading to changes in the physiological state of the organism.

Pharmacokinetics

Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation

Result of Action

Given its potential similarity to piperazine, it may lead to the paralysis of parasites, facilitating their removal or expulsion from the host body .

Safety and Hazards

Piperazine-2-carbonitrile dihydrochloride is associated with certain hazards. Safety information includes pictograms GHS07 and precautionary statements P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

piperazine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCWQZNBFCREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614311 | |

| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-2-carbonitrile dihydrochloride | |

CAS RN |

187589-35-1 | |

| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2-carbonitrile dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.